molecular formula C17H20N4O2 B11169979 4-(butanoylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzamide

4-(butanoylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B11169979
M. Wt: 312.37 g/mol
InChI Key: VFZYRSODZZTGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. These compounds are known for their wide range of biological activities and are key molecules in various natural products such as DNA, RNA, antibiotics, vitamins, and liposaccharides .

Preparation Methods

The synthesis of 4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE typically involves the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction. For example, the synthesis of a similar compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, was achieved using (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation . The reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of mild steel, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-BUTANAMIDO-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate and N-(4,6-d

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

4-(butanoylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-4-5-15(22)20-14-8-6-13(7-9-14)16(23)21-17-18-11(2)10-12(3)19-17/h6-10H,4-5H2,1-3H3,(H,20,22)(H,18,19,21,23)

InChI Key

VFZYRSODZZTGKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

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